![molecular formula C22H38O5 B1667002 前列地尔乙酯 CAS No. 35900-16-4](/img/structure/B1667002.png)
前列地尔乙酯
概述
描述
前列腺素E1乙酯是前列腺素E1的衍生物,前列腺素E1是一种天然存在的具有多种生理功能的前列腺素。合成前列腺素E1乙酯是为了提高前列腺素E1的稳定性和生物利用度。 它以其血管扩张、降压和抗血小板活性而闻名 .
科学研究应用
Medical Applications
1. Erectile Dysfunction Treatment
Alprostadil ethyl ester is predominantly used in the treatment of erectile dysfunction (ED). Clinical studies have demonstrated its efficacy through various administration routes:
- Intracavernosal Injection : A study involving 296 men showed that all doses of alprostadil were superior to placebo, with a significant dose-response relationship (P < 0.001) observed . The minimal effective dose was identified as ≤ 2 µg for various etiologies of ED.
- Topical Application : Research indicates that topical formulations containing alprostadil ethyl ester yield a positive erectile response in 67% to 75% of patients compared to only 17% in control groups .
2. Maintenance of Ductus Arteriosus Patency
In neonates with congenital heart defects, alprostadil ethyl ester is utilized to maintain ductus arteriosus patency until surgical intervention can be performed. Its vasodilatory effects help ensure adequate blood flow in critical situations.
Comparative Analysis with Other Prostaglandin Analogues
The following table summarizes alprostadil ethyl ester alongside other similar compounds:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Alprostadil | Prostaglandin E1 | Erectile dysfunction; ductus arteriosus | Naturally occurring; various formulations |
Misoprostol | Prostaglandin E1 analog | Gastric ulcer prevention; labor induction | Gastrointestinal applications |
Dinoprostone | Prostaglandin E2 | Labor induction; abortion | Stronger uterine contractions |
Latanoprost | Prostaglandin F2α | Glaucoma treatment | Reduces intraocular pressure |
Case Studies and Clinical Trials
Numerous studies have validated the efficacy and safety of alprostadil ethyl ester:
- Efficacy Study : A randomized controlled trial involving 60 men compared alprostadil with bimix (papaverine and phentolamine) and placebo. Results indicated significantly better outcomes with alprostadil regarding erectile function .
- Combination Therapy : In a study involving patients unresponsive to standard treatments, combination therapy utilizing alprostadil with phosphodiesterase type 5 inhibitors achieved a success rate of 92% .
Safety Profile
The safety profile of alprostadil ethyl ester has been generally favorable. Mild side effects such as penile pain were reported in about 50% of cases but were typically manageable . Serious adverse effects were rare, making it a viable option for many patients.
作用机制
前列腺素E1乙酯通过激活前列腺素特异性受体发挥作用,这些受体是 G 蛋白偶联受体。当与这些受体结合时,该化合物会激活细胞内信号通路,导致环状腺苷单磷酸 (cAMP) 的积累。这会导致血管扩张、抑制血小板聚集和抗炎作用。 该化合物还调节核因子-κB (NF-κB) 的活性,从而减少炎症和氧化应激 .
类似化合物:
前列腺素E1: 母体化合物具有相似的生物活性,但稳定性和生物利用度较低。
前列腺素E2: 另一种天然存在的前列腺素,具有不同的生理功能,包括诱导分娩和调节炎症。
前列腺素F2α: 以其在生殖生理中的作用及其在青光眼治疗中的应用而闻名.
独特性: 前列腺素E1乙酯的独特之处在于,与前列腺素E1相比,它的稳定性和生物利用度有所提高。这使其成为一种更有效的治疗剂,具有更长的作用时间。 此外,前列腺素E1的酯化使开发具有定制药理特性的各种衍生物成为可能 .
生化分析
Biochemical Properties
Alprostadil Ethyl Ester is a smooth muscle relaxant that promotes vasodilation and platelet aggregation inhibition . It interacts with various enzymes, proteins, and other biomolecules in the body, primarily affecting vascular and ductus arteriosus (DA) smooth muscle .
Cellular Effects
When administered to the penis, Alprostadil Ethyl Ester increases blood flow to this area, resulting in an erection usually within 10-15 minutes . It influences cell function by promoting smooth muscle relaxation of the corpus cavernosal .
Molecular Mechanism
Alprostadil Ethyl Ester exerts its effects at the molecular level by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth . This results in increased pulmonary or systemic blood flow in infants .
Temporal Effects in Laboratory Settings
The effects of Alprostadil Ethyl Ester over time in laboratory settings have been observed in patients with end-stage renal disease undergoing haemodialysis . After administration, Alprostadil Ethyl Ester is metabolized in the corpus cavernosum, and a smaller portion is absorbed from the penis into systemic circulation .
Metabolic Pathways
Following administration, Alprostadil Ethyl Ester is metabolized and distributed throughout the entire body except for the central nervous system .
Transport and Distribution
After intravenous or arterial administration, Alprostadil Ethyl Ester is metabolized and distributed throughout the entire body except for the central nervous system . It is absorbed from the penis into systemic circulation following intracavernous administration .
Subcellular Localization
Given its role in promoting smooth muscle relaxation, it is likely to interact with cellular components involved in muscle contraction and relaxation .
准备方法
合成路线和反应条件: 前列腺素E1乙酯的合成通常涉及前列腺素E1与乙醇的酯化反应。该反应在受控的温度和压力条件下,由酸性或碱性催化剂催化。 酯化过程可以优化以实现最终产物的高产率和高纯度 .
工业生产方法: 在工业环境中,前列腺素E1乙酯的生产涉及大规模酯化过程。这些过程在配备温度和压力控制系统的反应器中进行,以确保产品质量一致。 使用高纯度起始原料和催化剂对于高效生产前列腺素E1乙酯至关重要 .
化学反应分析
反应类型: 前列腺素E1乙酯会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以将前列腺素E1乙酯转化为其相应的醇衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用如氢化铝锂和硼氢化钠之类的还原剂。
取代: 根据所需产物,各种亲核试剂可用于取代反应.
主要产物: 从这些反应中形成的主要产物包括氧化衍生物、还原醇和取代酯。 这些产物可能具有不同的药理特性和应用 .
相似化合物的比较
Prostaglandin E1: The parent compound with similar biological activities but lower stability and bioavailability.
Prostaglandin E2: Another naturally occurring prostaglandin with distinct physiological functions, including the induction of labor and regulation of inflammation.
Prostaglandin F2α: Known for its role in reproductive physiology and its use in the treatment of glaucoma.
Uniqueness: Prostaglandin E1 ethyl ester is unique due to its enhanced stability and bioavailability compared to Prostaglandin E1. This makes it a more effective therapeutic agent with a longer duration of action. Additionally, the esterification of Prostaglandin E1 allows for the development of various derivatives with tailored pharmacological properties .
生物活性
Alprostadil ethyl ester (CAS 35900-16-4) is a synthetic derivative of prostaglandin E1 (PGE1), known for its significant biological activities, particularly in vasodilation and smooth muscle relaxation. This article explores the compound's mechanisms, pharmacological effects, clinical applications, and research findings.
Overview of Alprostadil Ethyl Ester
Alprostadil ethyl ester is synthesized to enhance the stability and bioavailability of PGE1. As a lipophilic compound, it improves absorption and pharmacokinetic properties compared to its parent compound. Its primary biological activities include:
- Vasodilation : Relaxation of smooth muscle cells in blood vessels.
- Hypotensive Effects : Lowering blood pressure through vasodilation.
- Anti-platelet Activity : Inhibition of platelet aggregation.
Alprostadil ethyl ester acts primarily as an agonist at prostaglandin receptors, particularly the EP2 receptor. This interaction leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting vasodilation and smooth muscle relaxation:
Targeting Smooth Muscle Cells
The compound exerts its effects on smooth muscle cells in various tissues, including:
- Penile Tissue : Inducing erections by increasing blood flow.
- Ductus Arteriosus : Maintaining patency in neonates with congenital heart defects.
Pharmacokinetics
Alprostadil ethyl ester is metabolized into alprostadil after administration. Its pharmacokinetic profile shows rapid absorption and distribution throughout the body, excluding the central nervous system. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | Approximately 30 min |
Peak Plasma Concentration | 10-15 min post-administration |
Bioavailability | Enhanced compared to PGE1 |
Clinical Applications
Alprostadil ethyl ester is primarily used in two medical contexts:
-
Erectile Dysfunction (ED) :
- Clinical trials have shown that alprostadil cream significantly improves erectile function (EF) in patients with severe ED. In a study involving 1732 patients, a 300 μg dose demonstrated a global efficacy rate of up to 83% compared to placebo .
- The onset of action occurs within 10-15 minutes post-application.
-
Ductus Arteriosus Patency :
- Used in neonates with congenital heart defects to keep the ductus arteriosus open until surgical intervention can be performed. This application is critical for maintaining systemic blood flow.
Case Studies and Research Findings
Recent studies have highlighted the efficacy and safety profiles of alprostadil ethyl ester in various populations:
- Erectile Dysfunction Trials : In phase III trials, patients receiving alprostadil cream reported significant improvements in EF scores compared to placebo groups (Table 1). The majority experienced improvements within the first month of treatment.
Treatment Group | IIEF EF Score Change | GAQ Score Improvement |
---|---|---|
Placebo (n=434) | +0.5 | 26% |
Alprostadil Cream 300 μg (n=434) | +10 (p < 0.001) | 83% |
- Neonatal Studies : In neonates treated with alprostadil ethyl ester for ductus arteriosus patency, successful maintenance of ductal patency was observed until surgical closure was feasible .
Safety Profile
Alprostadil ethyl ester is generally well-tolerated, with most adverse events being mild and transient. Common side effects include local reactions at the site of administration, such as burning or erythema. Serious systemic adverse events are rare .
Future Directions
Ongoing research aims to explore additional therapeutic applications for alprostadil ethyl ester, including its potential role in treating peripheral arterial disease and other vascular conditions. The development of novel formulations may also enhance its therapeutic efficacy and patient compliance.
属性
IUPAC Name |
ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDCZROIKIHUKJ-QZCLESEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189476 | |
Record name | Alprostadil ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35900-16-4 | |
Record name | Alprostadil ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alprostadil ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPROSTADIL ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Prostaglandin E1 ethyl ester in treating conditions like systemic scleroderma?
A1: Prostaglandin E1 ethyl ester is a prodrug that is hydrolyzed to Prostaglandin E1 (PGE1) in the body. [] PGE1 is a vasodilator, meaning it widens blood vessels. [] This effect is particularly beneficial in conditions like systemic scleroderma, where reduced blood flow to the skin is a major issue. [] By improving blood flow, Prostaglandin E1 ethyl ester can help alleviate symptoms like Raynaud's phenomenon and promote healing of skin lesions. []
Q2: How effective is transdermal application of Prostaglandin E1 ethyl ester in treating systemic scleroderma?
A2: Research suggests that transdermal application of Prostaglandin E1 ethyl ester can be effective in improving skin perfusion and reducing Raynaud's episodes in systemic scleroderma patients. One study observed a significant increase in blood cell velocity in the capillaries of patients after treatment. [] Another study reported a marked improvement in Raynaud's attacks, increased capillary flow, and healing of trophic skin lesions in a patient treated with Prostaglandin E1 ethyl ester patches. []
Q3: Are there any advantages of using Prostaglandin E1 ethyl ester over Prostaglandin E1 for transdermal delivery?
A3: Yes, Prostaglandin E1 ethyl ester, as a prodrug, exhibits enhanced skin penetration compared to Prostaglandin E1. [] This improved penetration is attributed to its increased lipophilicity. [] Formulating Prostaglandin E1 ethyl ester in alcoholic hydrogels, especially with enhancers like limonene or cineole, further improves its transdermal delivery and pharmacodynamic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。